

exploring the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids

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Compound of Interest

Compound Name: 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationship (SAR) of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, a class of compounds that has garnered significant interest for its diverse biological activities. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical concepts to facilitate a deeper understanding of this promising scaffold in drug discovery.

Introduction

2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have been the subject of extensive research due to their wide range of biological activities, including antibiotic, anti-HIV, and anticancer properties.^[1] A notable application of this scaffold is in the development of inhibitors for metallo- β -lactamases (MBLs), enzymes that confer bacterial resistance to β -lactam antibiotics.^{[2][3]} The 4,5-dihydrothiazole-4-carboxylic acid core serves as a versatile template for introducing various substituents at the 2-position, allowing for the fine-tuning of potency and selectivity. Understanding the SAR of these compounds is crucial for the rational design of novel therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo- β -lactamase IMP-1, a prevalent MBL in Gram-negative pathogens.^[3]

Table 1: Inhibitory Activity of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids against IMP-1

Compound	R Group at 2-Position	IC ₅₀ (μ M)
3	Methyl	>200
4	Phenyl	34.7
5	Benzyl	100.0

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.^{[2][3]}

Table 2: SAR of Substituents on the 2-Phenyl Ring against IMP-1

Compound	R Group on Phenyl Ring	IC ₅₀ (μ M)
8	4-F	26.0
9	4-Cl	23.0
10	4-Br	4.9
11	4-Me	77.0
12	4-OMe	>200
13	2-OH	>200

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.^[3]

Table 3: Effect of Replacing the 2-Phenyl Group with Other Aromatic and Aliphatic Groups on IMP-1 Inhibition

Compound	R Group at 2-Position	IC50 (μM)
14	2-Thienyl	31.0
15	2-Furanyl	60.0
16	Cyclohexyl	140.0
17	Isopropyl	>200

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are key experimental protocols for the synthesis and biological evaluation of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

General Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids

A common synthetic route involves the condensation of L-cysteine with a substituted benzonitrile.[3]

Procedure:

- A mixture of an aromatic nitrile (1.0 equivalent), L-cysteine hydrochloride (1.2 equivalents), and sodium bicarbonate (NaHCO₃) is refluxed in methanol.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

For certain analogs where the above method is not suitable, a two-step procedure involving the synthesis of the methyl ester followed by mild hydrolysis is employed.[3]

- The methyl ester is synthesized first.

- The ester is then carefully hydrolyzed using 0.9 equivalents of lithium hydroxide (LiOH) to afford the final carboxylic acid compound.

Metallo- β -lactamase (MBL) Inhibition Assay

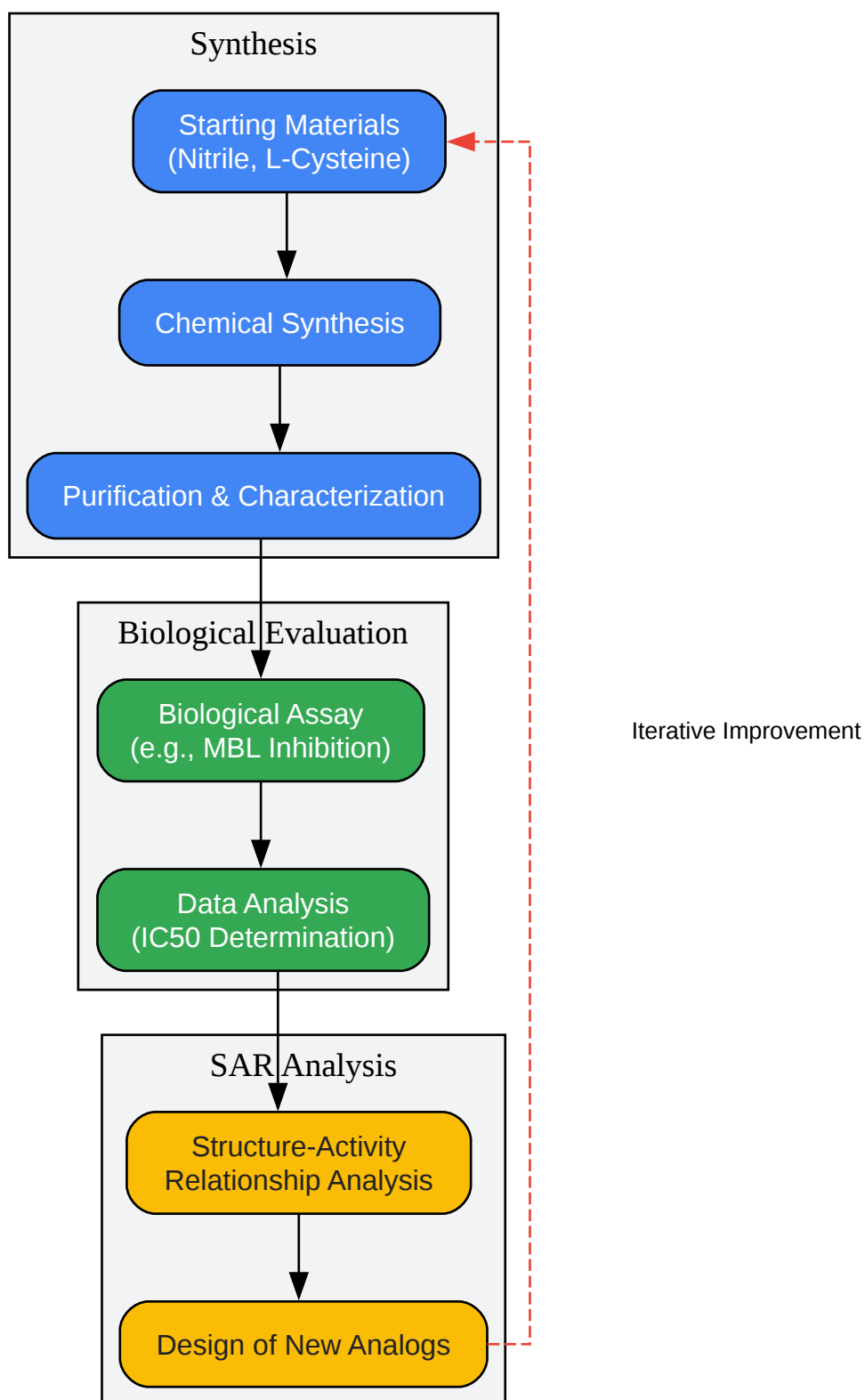
The inhibitory activity of the synthesized compounds against MBLs, such as IMP-1, is determined using a spectrophotometric assay.

Procedure:

- Recombinant IMP-1 is expressed and purified.
- The assay is performed in a buffer solution (e.g., HEPES buffer) at a specific pH.
- The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.
- The reaction is initiated by the addition of a chromogenic β -lactam substrate (e.g., CENTA).
- The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

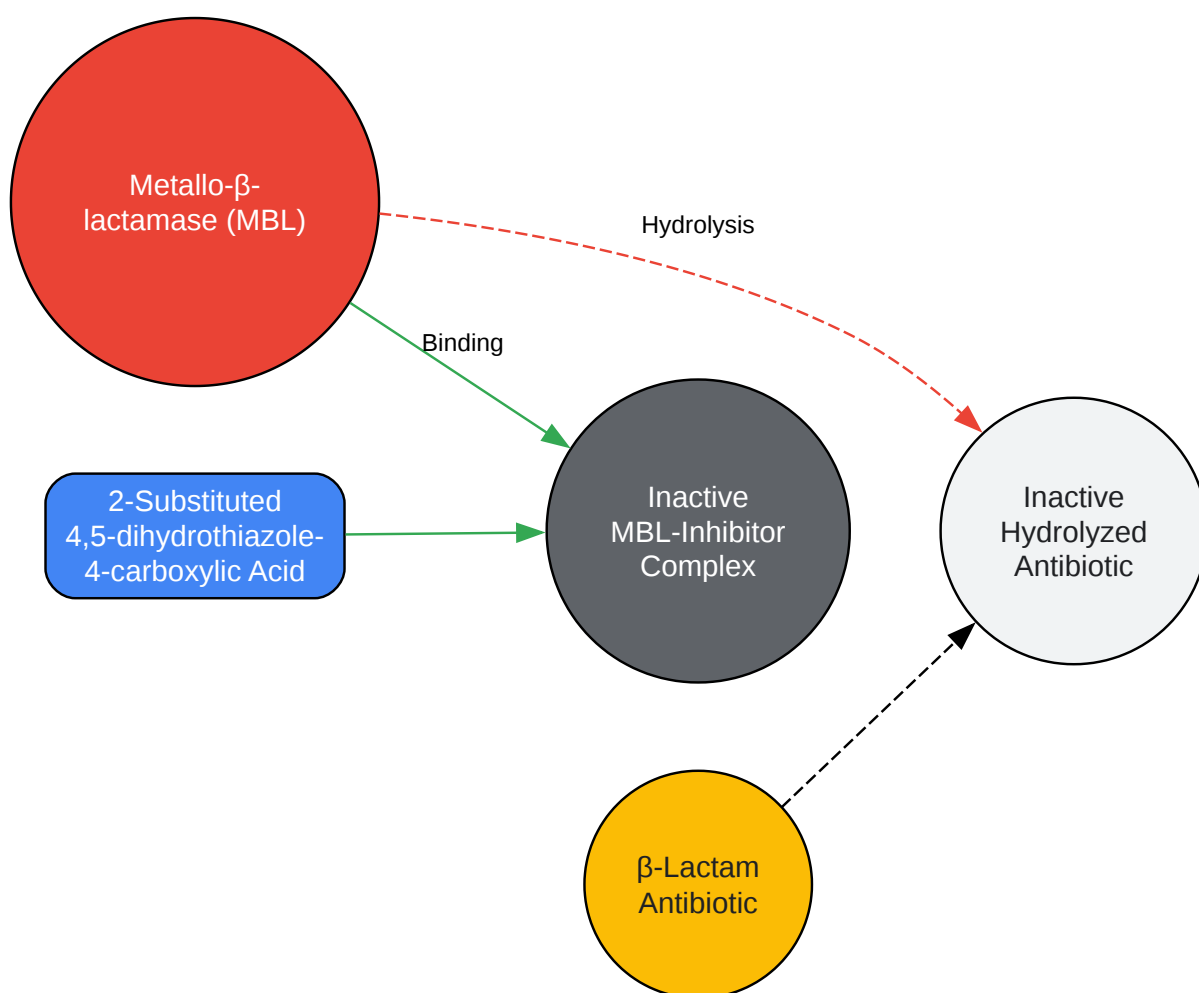
Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.



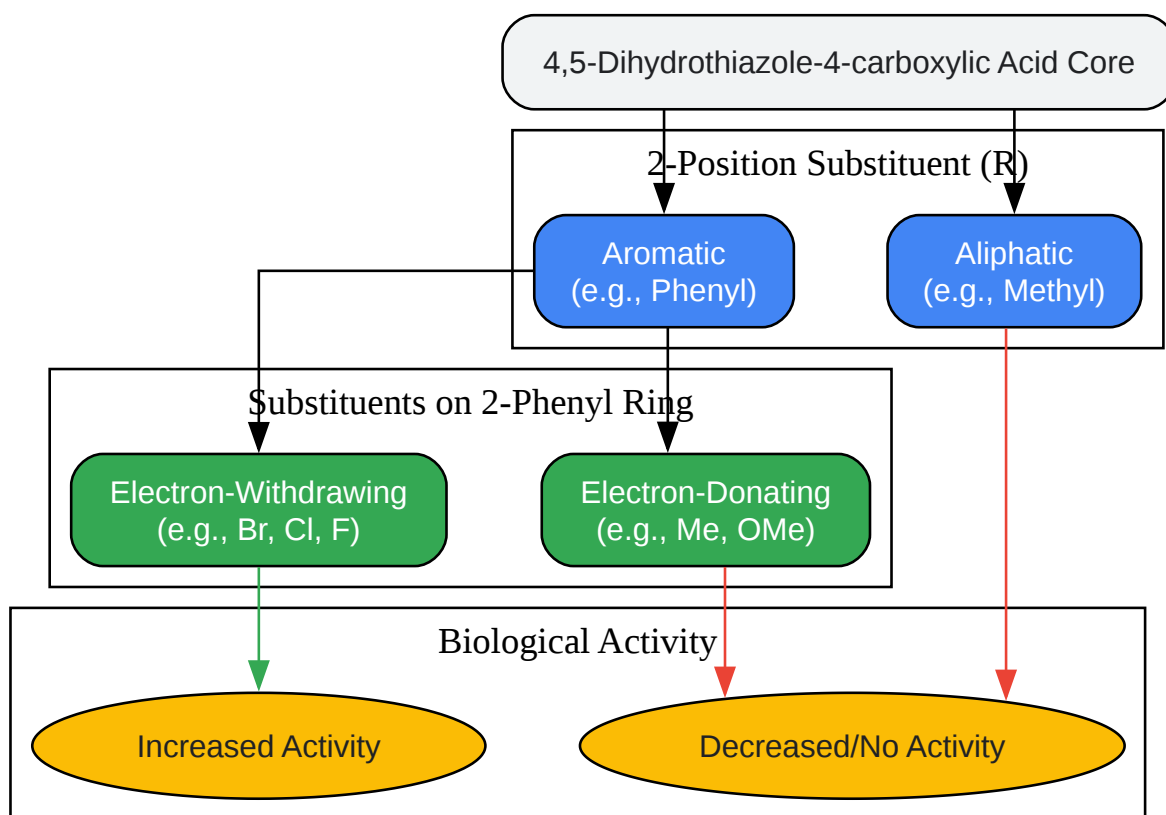
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Caption: General workflow for the SAR study of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.



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Caption: Simplified mechanism of MBL inhibition by 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.



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Caption: Logical relationships in the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as MBL inhibitors.

Conclusion and Future Directions

The SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have revealed critical structural features that govern their biological activity, particularly as MBL inhibitors. The presence of an aromatic ring at the 2-position appears to be favorable for activity, which can be further enhanced by the introduction of electron-withdrawing groups on the phenyl ring. These findings provide a solid foundation for the design of more potent and selective inhibitors. Future work could focus on exploring a wider range of substituents at the 2-position, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of lead compounds. The versatility of the 4,5-dihydrothiazole-4-carboxylic acid scaffold ensures its continued importance in the development of novel therapeutic agents.

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